molecular formula C18H26N6O2 B6439575 N-tert-butyl-3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carboxamide CAS No. 2549038-87-9

N-tert-butyl-3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carboxamide

Cat. No.: B6439575
CAS No.: 2549038-87-9
M. Wt: 358.4 g/mol
InChI Key: HMHSGVNZDKZIPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-tert-butyl-3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carboxamide (CAS: 2549038-87-9) is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a cyclopropyl group at the 3-position. The structure is further modified by an oxymethyl-pyrrolidine linker terminating in a tert-butyl carboxamide group. Its synthetic accessibility via etherification reactions (e.g., sodium hydride-mediated coupling in DMF) aligns with methodologies reported for similar triazolo-pyridazine derivatives .

Properties

IUPAC Name

N-tert-butyl-3-[(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxymethyl]pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N6O2/c1-18(2,3)19-17(25)23-9-8-12(10-23)11-26-15-7-6-14-20-21-16(13-4-5-13)24(14)22-15/h6-7,12-13H,4-5,8-11H2,1-3H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMHSGVNZDKZIPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCC(C1)COC2=NN3C(=NN=C3C4CC4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mesylation of (R)-3-Hydroxypyrrolidine

The synthesis begins with (R)-3-hydroxypyrrolidine-1-carboxylate, which undergoes mesylation using methanesulfonyl chloride (MsCl) in the presence of triethylamine (Et3_3N). For example, in toluene at -30°C to 20°C, this reaction achieves a 92% yield of (R)-tert-butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate. The mesylate group serves as a leaving group for subsequent nucleophilic displacement.

Key Reaction Conditions:

  • Solvent: Toluene or dichloromethane

  • Base: Triethylamine (2–3 equivalents)

  • Temperature: -30°C to room temperature

  • Yield: 60–98%

Asymmetric Synthesis of Pyrrolidine Carboxylic Acids

An alternative route employs nitrile anion cyclization for enantioselective pyrrolidine formation. For instance, (3S,4R)-N-tert-butyl-4-arylpyrrolidine-3-carboxylic acid derivatives are synthesized via Corey-Bakshi-Shibata (CBS) reduction, achieving 71% overall yield in a five-step process. This method ensures stereochemical control, critical for bioactive molecules.

Triazolopyridazine Core Construction

The 3-cyclopropyl-triazolo[4,3-b]pyridazin-6-ol fragment is synthesized through cyclization and functionalization steps.

Cyclization of Pyridazine Precursors

Patent literature describes the formation of triazolopyridazine cores via cyclocondensation of hydrazines with pyridazine derivatives. For example, 3-cyclopropyl substituents are introduced using cyclopropylboronic acids in Suzuki-Miyaura couplings or via nucleophilic aromatic substitution.

Representative Protocol:

  • Starting Material: 6-Chloro-triazolo[4,3-b]pyridazine

  • Cyclopropanation: Reaction with cyclopropylmagnesium bromide in tetrahydrofuran (THF) at 0°C to room temperature.

  • Yield: 65–80%

Hydroxylation at Position 6

The 6-hydroxy group is installed through hydrolysis of a chloro or nitro precursor. For instance, 6-chloro-3-cyclopropyltriazolopyridazine is treated with aqueous sodium hydroxide at reflux to yield the corresponding alcohol.

Coupling of Pyrrolidine and Triazolopyridazine Moieties

The oxymethylene linker is formed via nucleophilic substitution or Mitsunobu reaction.

Nucleophilic Displacement of Mesylate

The mesylated pyrrolidine intermediate reacts with 6-hydroxy-3-cyclopropyltriazolopyridazine in the presence of a base such as potassium carbonate. In dimethylformamide (DMF) at 60°C, this step achieves 75–85% yield.

Optimized Conditions:

  • Base: K2_2CO3_3 or Cs2_2CO3_3 (2 equivalents)

  • Solvent: DMF or acetonitrile

  • Temperature: 50–80°C

Mitsunobu Reaction

For stereoretentive coupling, the Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3_3) in THF. This method is preferred for acid-sensitive substrates, providing yields up to 90%.

Installation of N-tert-Butyl Carboxamide

The final step involves amidating the pyrrolidine nitrogen with tert-butyl isocyanate.

Acylation with tert-Butyl Isocyanate

The pyrrolidine amine is treated with tert-butyl isocyanate in dichloromethane (DCM) at 0°C to room temperature. Triethylamine is added to scavenge HCl, yielding the carboxamide with >95% purity after recrystallization.

Critical Parameters:

  • Stoichiometry: 1.1 equivalents of tert-butyl isocyanate

  • Workup: Aqueous NaHCO3_3 wash followed by column chromatography

Analytical Characterization and Yield Optimization

Spectroscopic Data

  • 1^1H NMR (400 MHz, CDCl3_3): δ 1.47 (s, 9H, tert-butyl), 3.05 (s, 3H, mesylate), 5.27 (m, 1H, pyrrolidine).

  • HPLC Purity: >99% after recrystallization.

Yield Comparison Across Methods

StepMethodYield (%)
Pyrrolidine mesylationToluene/Et3_3N92
TriazolopyridazineSuzuki coupling78
Mitsunobu couplingDEAD/PPh3_390
Carboxamide formationIsocyanate acylation88

Challenges and Troubleshooting

  • Stereochemical Integrity: CBS reduction ensures enantiomeric excess >98%.

  • Byproduct Formation: Mesylate hydrolysis is minimized by maintaining anhydrous conditions.

  • Coupling Efficiency: Excess base (Cs2_2CO3_3) improves nucleophilic displacement yields .

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidative processes, especially at the cyclopropyl and triazole moieties.

  • Reduction: Reduction reactions might target the pyridazinyl ring, altering electronic properties.

  • Substitution: The presence of reactive groups enables nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation Reagents: Potassium permanganate, hydrogen peroxide.

  • Reduction Reagents: Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: Halogenating agents, Grignard reagents.

Major Products

The primary products from these reactions include oxidized derivatives, reduced analogs, and substituted compounds with varying functionalities.

Scientific Research Applications

This compound has several promising applications:

  • Chemistry: Used as a starting material for synthesizing more complex molecules and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Potential therapeutic applications, particularly due to its triazolo-pyridazinyl structure, which is often explored in drug design.

  • Industry: Utilized in material science for creating polymers and other advanced materials due to its unique functional groups.

Mechanism of Action

The exact mechanism of action of this compound can vary based on its application:

  • Biological Pathways: It might interact with specific enzymes or receptors, altering cellular functions.

  • Molecular Targets: Often targets nucleic acids or proteins, disrupting normal cellular processes.

  • Pathways Involved: Pathways such as oxidative stress, apoptosis, or signal transduction could be influenced by this compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

The [1,2,4]triazolo[4,3-b]pyridazine scaffold is shared among several analogs, but substituents at the 3-position and side-chain variations critically influence activity:

Compound Name 3-Position Substituent Side Chain Structure Biological Target
Target Compound Cyclopropyl Pyrrolidine-1-carboxamide (tert-butyl) BRD4 (hypothesized)
N-[2-(5-Chloro-6-fluoro-1H-indol-3-yl)ethyl]-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine (Compound 10, Enamine Z2701558508) Cyclopropyl Ethylamine-indole derivative BRD4 bromodomain
N-Phenyl-3-(1-(3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)propenamide (3ab) Trifluoromethyl Pyrrolidine-propenamide (phenyl) Undisclosed
Lin28-1632 (N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide) Methyl Phenyl-acetamide Lin28 protein inhibitor

Key Observations :

  • Side Chains : The tert-butyl carboxamide in the target compound likely increases lipophilicity and metabolic stability relative to the indole-ethylamine (Compound 10) or propenamide (Compound 3ab) groups. Ether-linked pyrrolidine (target) vs. amine-linked side chains (Compound 10) may also alter binding kinetics due to conformational flexibility differences .
Physicochemical Properties
  • Compound E-4b (triazolo-pyridazine with benzoylamino-propenoic acid): Melting point 253–255°C, suggesting high crystallinity .
  • Compound 3ab : Synthesized as a pale yellow oil (44% yield), indicating lower melting points for propenamide derivatives .
    The tert-butyl group in the target compound may reduce crystallinity compared to polar derivatives like E-4b, favoring solubility in organic solvents.

Research Findings and Hypothesized Activity

The cyclopropyl group may mimic hydrophobic interactions of trifluoromethyl (Compound 3ab) or methyl (Lin28-1632) substituents, while the tert-butyl carboxamide could enhance binding via van der Waals interactions in hydrophobic pockets .

Biological Activity

N-tert-butyl-3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of triazolo-pyridazine derivatives, characterized by a complex structure that includes a pyrrolidine moiety and a triazole ring. Its molecular formula is C_{15}H_{20}N_{6}O, and it possesses several functional groups that may contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of triazolo-pyridazine exhibit significant anticancer properties. For instance, compounds with similar structures have been tested against various cancer cell lines, showing moderate to high cytotoxicity. In particular, a related compound demonstrated IC50 values of 1.06 μM against A549 (lung cancer), 1.23 μM against MCF-7 (breast cancer), and 2.73 μM against HeLa (cervical cancer) cells . The mechanism of action often involves the inhibition of specific kinases associated with tumor growth.

Kinase Inhibition

The biological activity of this compound may be linked to its ability to inhibit certain kinases. For example, triazole derivatives have been shown to inhibit c-Met kinase with IC50 values comparable to established inhibitors . This inhibition can lead to reduced proliferation of cancer cells and induce apoptosis.

Study on c-Met Inhibition

A study focused on triazolo-pyridazine derivatives revealed that the most promising candidate exhibited significant inhibitory activity against c-Met kinase. The compound was evaluated in vitro against several cancer cell lines and demonstrated potent cytotoxic effects . The study concluded that structural modifications could enhance the efficacy of these compounds in targeting specific kinases.

Cytotoxicity Assessment

In another investigation, various analogs were synthesized and screened for their cytotoxic effects using the MTT assay. The results indicated that specific substitutions on the triazole ring significantly affected the biological activity, highlighting the importance of structure-activity relationships (SAR) in drug design .

Data Table: Biological Activity Overview

Compound NameTarget KinaseIC50 (µM)Cell Line TestedObservations
Compound 12ec-Met0.090A549Significant cytotoxicity
N-tert-butyl...c-MetTBDMCF-7Moderate activity observed
Related Analogc-Met1.06A549Induces apoptosis

Q & A

Q. What are the common synthetic pathways and critical reaction conditions for synthesizing this compound?

The synthesis typically involves multi-step reactions, including heterocyclic ring formation, amide coupling, and functional group modifications. Key steps include:

  • Cyclopropane ring introduction via [3+2] cycloaddition or cross-coupling reactions under inert atmospheres (e.g., nitrogen) .
  • Amide bond formation using coupling agents like EDCI or DCC in solvents such as dichloromethane or dimethylformamide (DMF) .
  • Temperature control (0–80°C) and pH adjustment to minimize side reactions . Purification often employs column chromatography or recrystallization with solvents like ethanol or acetonitrile .

Q. How is the compound characterized to confirm structural integrity and purity?

Characterization relies on:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR to confirm substituent positions and stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • Elemental Analysis : Combustion analysis to validate empirical formulas (e.g., C₂₃H₂₈N₆O₂) . Purity is assessed via HPLC (>95% purity threshold) .

Q. What structural features contribute to its stability and biological activity?

  • The tert-butyl group enhances lipophilicity and metabolic stability, favoring membrane permeability .
  • The triazolopyridazine core enables π-π stacking and hydrogen bonding with biological targets .
  • The cyclopropyl moiety introduces steric constraints that modulate receptor binding .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing the triazolopyridazine core?

Yield optimization strategies include:

  • Catalyst screening : Transition-metal catalysts (e.g., Pd/Cu) for regioselective cyclization .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
  • Reaction monitoring : Thin-layer chromatography (TLC) or in-situ IR spectroscopy to track intermediate formation . Contradictions in yield data (e.g., 50–75% across studies) may arise from variations in solvent purity or catalyst loading .

Q. What methodologies resolve discrepancies in spectral data during structural validation?

Conflicting NMR/MS results can be addressed by:

  • 2D NMR techniques : HSQC and HMBC to assign ambiguous proton-carbon correlations .
  • Isotopic labeling : 15^{15}N or 19^{19}F labeling to clarify heterocyclic ring connectivity .
  • Computational modeling : Density functional theory (DFT) to predict and match experimental spectra .

Q. How does the compound interact with biological targets, and what assays validate these mechanisms?

  • Enzyme inhibition : Kinase inhibition assays (e.g., ADP-Glo™) quantify IC₅₀ values for target enzymes .
  • Receptor binding : Radioligand displacement studies using 3^3H-labeled analogs .
  • Cellular uptake : Confocal microscopy with fluorescently tagged derivatives to assess permeability . Discrepancies in activity data (e.g., nM vs. μM IC₅₀) may reflect differences in assay conditions (pH, serum proteins) .

Q. What strategies mitigate degradation during in vitro and in vivo studies?

  • Stabilizing formulations : Use of cyclodextrins or lipid nanoparticles to protect against hydrolytic cleavage of the carboxamide group .
  • Metabolic blocking : Co-administration of CYP450 inhibitors (e.g., ketoconazole) to reduce hepatic clearance .
  • Storage conditions : Lyophilization and storage at -80°C under argon to prevent oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.